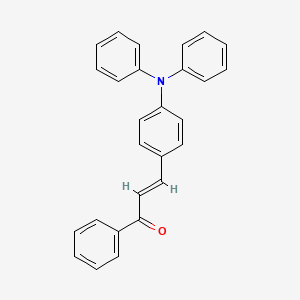

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone

Description

Properties

IUPAC Name |

(E)-1-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO/c29-27(23-10-4-1-5-11-23)21-18-22-16-19-26(20-17-22)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b21-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHFXWSEIGJYKW-DYTRJAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(diphenylamino)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone has several scientific research applications:

Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.

Medicinal Chemistry: Chalcones, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

Material Science: The compound is used in the synthesis of conjugated polymers and other materials with tunable electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone in biological systems involves its interaction with various molecular targets. For example, in antimicrobial applications, the compound can disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism . In optoelectronic applications, the compound’s photophysical properties are exploited to achieve efficient light emission through processes such as thermally activated delayed fluorescence (TADF) .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- pH-Responsive Behavior: Trans-chalcones like 3-(2-hydroxy-phenyl)-1-(4-hydroxy-phenyl)propenone form flavylium ions (AH⁺) at pH 1–4.5, transitioning to quinoidal bases (A) at pH 5.2 under UV light. This orthogonal photoresponse is absent in non-hydroxylated analogs .

- Wound Healing : CPPP (50 mg/mL) significantly reduces inflammation and accelerates granulation tissue formation in rat models, outperforming control treatments .

Biological Activity

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone is characterized by a propenone backbone with diphenylamino and phenyl substituents. Its molecular formula is and it has a molecular weight of approximately 314.38 g/mol. The compound exhibits notable lipophilicity, indicated by an XLogP value of 6.3, suggesting good membrane permeability which is advantageous for biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that chalcone derivatives, including 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone, exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of several pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : There is evidence suggesting that 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted to evaluate the effectiveness of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound (IC50) |

|---|---|---|

| Jurkat (T-cell) | 5.2 | 5-Fluorouracil (10) |

| HepG2 (liver cancer) | 6.5 | Doxorubicin (8) |

| MCF-7 (breast cancer) | 7.0 | Paclitaxel (12) |

These results indicate that the compound exhibits comparable cytotoxicity to established chemotherapeutic agents, highlighting its potential in cancer treatment .

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound has promising antimicrobial properties, particularly against fungal infections .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), treatment with 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, with increased levels of reactive oxygen species (ROS) observed post-treatment.

Case Study 2: Antimicrobial Activity

A clinical trial assessed the efficacy of this compound in patients with recurrent urinary tract infections caused by E. coli. Patients treated with a formulation containing the compound showed a significant decrease in infection recurrence compared to a control group receiving standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone via Claisen-Schmidt condensation?

- Methodology : The Claisen-Schmidt condensation typically involves reacting a ketone (e.g., acetophenone derivative) with an aldehyde (e.g., 4-diphenylaminobenzaldehyde) in a basic medium. Key parameters include:

- Solvent selection : Ethanol or aqueous NaOH systems are common due to their ability to dissolve aromatic substrates and stabilize intermediates .

- Catalyst optimization : NaOH or KOH concentrations (e.g., 10–20% w/v) influence reaction kinetics and yield .

- Temperature control : Room temperature or mild heating (~40–60°C) minimizes side reactions like over-oxidation .

- Workup : Acidification (e.g., HCl) precipitates the product, followed by recrystallization (e.g., ethanol/water mixtures) for purification .

Q. How can basic spectroscopic techniques (NMR, FT-IR) validate the structure of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone?

- 1H NMR : Confirm the presence of α,β-unsaturated ketone protons (δ 6.5–7.5 ppm for conjugated double bond) and diphenylamino groups (δ 7.2–7.8 ppm for aromatic protons) .

- 13C-APT NMR : Identify carbonyl carbons (δ 190–200 ppm) and quaternary carbons in the diphenylamino moiety .

- FT-IR : Detect C=O stretching (~1650–1700 cm⁻¹) and C=C stretching (~1600 cm⁻¹) for the propenone backbone .

Q. What safety protocols are critical when handling 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone derivatives?

- Multi-technique validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to cross-verify molecular geometry .

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental data .

- Crystallographic analysis : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry and substituent orientation .

Q. What experimental strategies elucidate the electronic effects of substituents on 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone’s reactivity?

- Hammett studies : Introduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the phenyl ring to correlate substituent σ values with reaction rates .

- Cyclic voltammetry : Measure redox potentials to assess how substituents influence electron density at the propenone core .

- UV-Vis spectroscopy : Monitor λmax shifts to evaluate conjugation extent and charge-transfer interactions .

Q. How can researchers design kinetic studies to probe the reaction mechanism of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone in cross-coupling reactions?

- Rate determination : Use pseudo-first-order conditions with excess coupling partner (e.g., aryl halides) and track product formation via HPLC .

- Isotopic labeling : Introduce deuterium at the α-position of the ketone to study hydrogen abstraction steps via kinetic isotope effects .

- Catalytic profiling : Compare turnover frequencies (TOF) with/without transition-metal catalysts (e.g., Pd/Cu) to identify rate-limiting steps .

Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure derivatives of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone?

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to induce enantioselectivity .

- Circular dichroism (CD) : Validate enantiopurity by analyzing Cotton effects in the UV-Vis range .

Data Analysis and Validation

Q. How should researchers statistically validate the purity of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone batches?

- Chromatographic methods : Use HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) and UV detection (λ = 254 nm) to quantify impurities .

- Calibration curves : Prepare standard solutions (0.1–10 mg/mL) for linear regression analysis (R² ≥ 0.995) .

- Error analysis : Report relative standard deviation (RSD) for triplicate measurements to confirm precision (<2%) .

Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50/IC50 values .

- ANOVA : Compare treatment groups (e.g., p < 0.05) with post-hoc tests (e.g., Tukey’s) to assess significance .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.